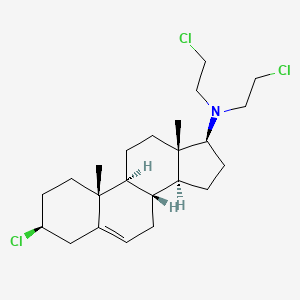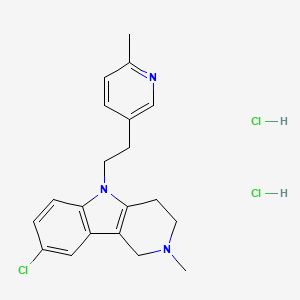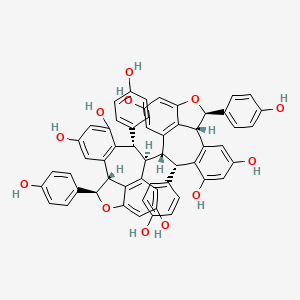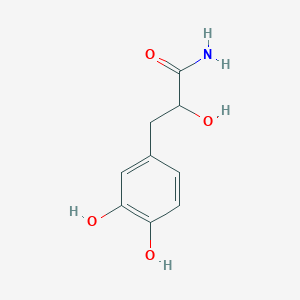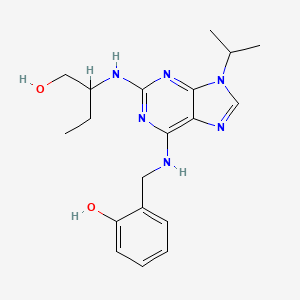![molecular formula C20H26O7 B1249841 [(2S,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1249841.png)
[(2S,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate is a natural product found in Stizolophus balsamita and Stizolophus coronopifolius with data available.
Scientific Research Applications
Crystal Structure Analysis
Molecular Structure and Conformation : Research has identified compounds with similar structures, noting their molecular construction from fused five- and ten-membered rings with additional groups like thiomorpholine and epoxy ring systems. These structures often adopt chair-chair conformations and exhibit specific hydrogen bonding interactions. Such insights are crucial for understanding the molecular geometry and potential reactivity of compounds (Benharref, Akssira, El Ammari, Saadi, & Berraho, 2015).
Synthesis from Natural Sources : Several studies focus on synthesizing related compounds from natural sources, such as the chloroform extract of Anvillea radiata. This approach often involves creating derivatives with varied substituents, which helps in the exploration of new pharmacological properties (Nasim, Parkin, & Crooks, 2008).
Crystal Packing and Hydrogen Bonding : The crystal packing features of related compounds reveal interactions like C—H⋯O hydrogen bonds, which are significant for the stability and properties of these compounds. Such studies are important for understanding how these compounds might behave in different environments (Moumou, Benharref, Daran, Outouch, & Berraho, 2012).
Potential for Derivative Synthesis : The versatility in modifying the core structure of these compounds to incorporate different substituents opens up possibilities for synthesizing derivatives with potentially varied biological activities. This adaptability is key for future drug development and understanding the structure-activity relationship (Favre, Gerber-Lemaire, & Vogel, 2010).
Implications for Drug Design : Understanding the detailed crystal structure and molecular interactions of such compounds aids in drug design, particularly in determining how modifications might enhance efficacy or reduce toxicity. These insights are crucial for the development of new therapeutics (Mara, Singh, Thomas, & Williams, 1982).
properties
Molecular Formula |
C20H26O7 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[(2S,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C20H26O7/c1-11-5-4-7-20(3)17(27-20)16-15(12(2)18(23)26-16)14(9-11)25-19(24)13(10-22)6-8-21/h5-6,14-17,21-22H,2,4,7-10H2,1,3H3/b11-5+,13-6+/t14-,15+,16?,17-,20+/m0/s1 |
InChI Key |
SUXRDYUTTDFKDJ-NAPXJFMXSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@@]2([C@@H](O2)C3[C@@H]([C@H](C1)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O3)C |
SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C(=CCO)CO)C(=C)C(=O)O3)C |
synonyms |
stizolicin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



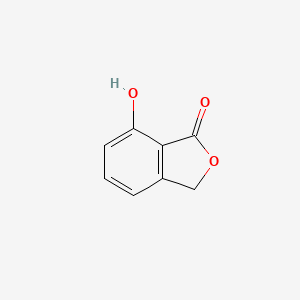
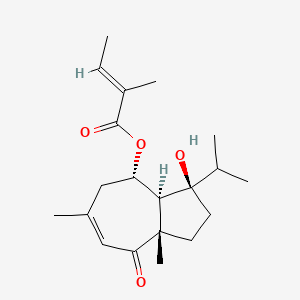
![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)


